N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide
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Overview
Description
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide is a complex organic compound that features an indole and pyrimidine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of the pyrimidine ring further enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The pyrimidine ring can be introduced via a cyclization reaction involving appropriate precursors. The final step involves coupling the indole-pyrimidine intermediate with 2-cyclopentylacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring can interact with nucleic acids, affecting cellular processes. These interactions can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Known for its role in multicomponent reactions and biological activities.
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: Studied for its anticancer properties.
Uniqueness
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide is unique due to its combined indole and pyrimidine structure, which enhances its biological activity and potential therapeutic applications. The presence of the cyclopentylacetamide group further diversifies its chemical reactivity and pharmacological profile.
Properties
IUPAC Name |
2-cyclopentyl-N-(6-indol-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(11-14-5-1-2-6-14)22-17-12-18(21-13-20-17)23-10-9-15-7-3-4-8-16(15)23/h3-4,7-10,12-14H,1-2,5-6,11H2,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDMLNPXFSBTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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